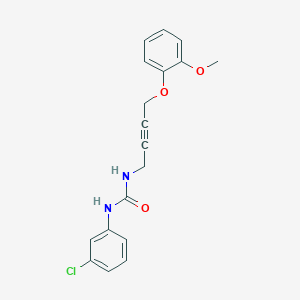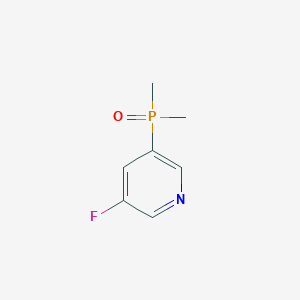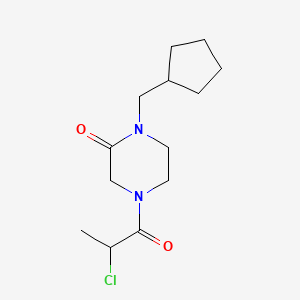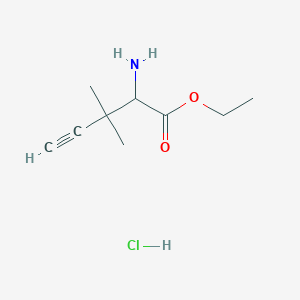
1-(3-Chlorophenyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea is an organic compound that features a urea functional group This compound is characterized by the presence of a chlorophenyl group, a methoxyphenoxy group, and a but-2-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea typically involves the following steps:
Formation of the but-2-yn-1-yl intermediate: This can be achieved through a Sonogashira coupling reaction between an appropriate alkyne and an aryl halide.
Attachment of the methoxyphenoxy group: This step involves the reaction of the but-2-yn-1-yl intermediate with 2-methoxyphenol under basic conditions to form the desired ether linkage.
Formation of the urea group: The final step involves the reaction of the intermediate with an isocyanate or a carbamoyl chloride to form the urea functional group.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the alkyne to an alkene or alkane.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce saturated hydrocarbons.
Scientific Research Applications
1-(3-Chlorophenyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea involves its interaction with molecular targets and pathways within biological systems. The specific mechanism depends on the context of its application. For example, in medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(3-Chlorophenyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)-3-(4-(2-hydroxyphenoxy)but-2-yn-1-yl)urea: This compound differs by the presence of a hydroxy group instead of a methoxy group, which may affect its reactivity and biological activity.
1-(3-Chlorophenyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiourea: The urea group is replaced by a thiourea group, potentially altering its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[4-(2-methoxyphenoxy)but-2-ynyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c1-23-16-9-2-3-10-17(16)24-12-5-4-11-20-18(22)21-15-8-6-7-14(19)13-15/h2-3,6-10,13H,11-12H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBIXIDHNSLUOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-Fluorophenyl)sulfonyl)-1-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2812193.png)
![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2812196.png)

![2-[(2-chloro-4,5-dimethoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2812199.png)
![N-(2,5-dimethoxyphenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2812200.png)
![2-[3-({5-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2812202.png)
![7-phenyl-2-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2812203.png)
![N-(4-fluorophenyl)-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2812205.png)
![3-Benzyl-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B2812207.png)

![2-Amino-4-(3-bromo-4-fluorophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2812209.png)
![4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid](/img/structure/B2812211.png)
![4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-(3-fluorobenzoyl)piperidine](/img/structure/B2812212.png)
